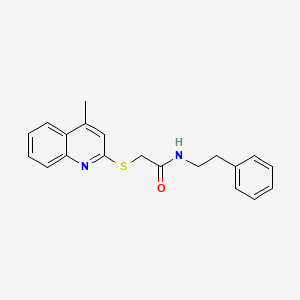

2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide

Description

2-((4-Methylquinolin-2-yl)thio)-N-phenethylacetamide is a thioacetamide derivative characterized by a quinoline core substituted with a methyl group at the 4-position and a sulfur-linked acetamide side chain terminating in a phenethyl group. This compound belongs to a broader class of sulfur-containing heterocyclic molecules known for their diverse pharmacological activities, including enzyme inhibition, anticancer properties, and modulation of signaling pathways.

Properties

IUPAC Name |

2-(4-methylquinolin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-15-13-20(22-18-10-6-5-9-17(15)18)24-14-19(23)21-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRLFLKONYNXOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide typically involves the following steps:

Formation of 4-methylquinoline-2-thiol: This can be achieved by reacting 4-methylquinoline with a thiolating agent such as phosphorus pentasulfide (P2S5) under reflux conditions.

Thioether Formation: The 4-methylquinoline-2-thiol is then reacted with 2-bromo-N-phenethylacetamide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to form the thioether linkage.

Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Corresponding amine

Substitution: Nitrated or halogenated quinoline derivatives

Scientific Research Applications

2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its quinoline core, which is known for its pharmacological activities.

Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules.

Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting its replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to cell death. The thioether linkage and acetamide moiety contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several sulfur-containing acetamide derivatives, differing primarily in the heterocyclic core and substituents. Key analogues and their distinguishing features are summarized below:

Key Observations:

- Heterocyclic Core Influence: The quinoline and pyrimidine cores (as in and target compound) enhance π-π stacking and enzyme active-site interactions compared to simpler phenylacetamides.

- Substituent Effects : The phenethyl group in the target compound and Compound 13 improves hydrophobic binding to enzymes like 17β-HSD2, whereas sulfamoyl groups (as in ) may enhance solubility but reduce membrane permeability.

- Activity Correlation : Pyrimidine-based analogues (e.g., ) exhibit stronger SIRT2 inhibition, while phenylacetamides with halogenated aryl groups (e.g., ) show superior 17β-HSD2 inhibition.

Functional Analogues

Enzyme Inhibitors

- SIRT2 Inhibitors: The pyrimidine-thioacetamide derivative () inhibits SIRT2 with an IC₅₀ of 0.8 µM, significantly more potent than the target compound’s unconfirmed SIRT2 activity. This highlights the pyrimidine core’s superiority in SIRT2 binding over quinoline.

- 17β-HSD2 Inhibitors: Compound 13 , a phenylacetamide analogue, demonstrates that chloro and hydroxyl groups on the aryl ring enhance 17β-HSD2 inhibition (IC₅₀ ~ 0.5 µM). The target compound’s quinoline moiety may mimic these interactions but requires validation.

Anticancer Agents

Notes:

- The target compound’s lack of reported melting point and yield data limits direct comparison, but its structural complexity suggests moderate-to-high synthetic difficulty.

- Quinazolinone derivatives exhibit the highest melting points, likely due to hydrogen bonding from sulfamoyl groups.

Biological Activity

The compound 2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide represents a novel class of molecules with potential therapeutic applications. Its unique structure, characterized by a quinoline moiety and acetamide group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Recent studies have highlighted the compound's promising biological activities, particularly in the areas of anticancer , antimicrobial , and α-glucosidase inhibition .

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, similar compounds have shown the ability to induce apoptosis in tumor cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators. A study evaluating related quinoline-thiosemicarbazone derivatives found that they could effectively direct tumor cells towards apoptosis, suggesting a potential pathway for This compound as an anticancer agent .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. Compounds with similar structural features have been investigated for their efficacy against various bacterial strains. The presence of the thio group in This compound may enhance its interaction with microbial targets, potentially leading to increased antimicrobial activity.

α-Glucosidase Inhibition

The compound has been evaluated for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. A related study demonstrated that certain quinoline derivatives were significantly more potent than acarbose (a known α-glucosidase inhibitor). The most potent derivative in that study exhibited an IC50 value of 48.4 µM, indicating strong inhibitory activity . This suggests that This compound may also possess similar or enhanced activity against α-glucosidase.

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes such as α-glucosidase, leading to competitive inhibition. This interaction is likely facilitated by hydrogen bonding and hydrophobic interactions within the enzyme's active site.

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins, indicating a potential mechanism for anticancer activity.

- Antimicrobial Mechanism : The thio group may enhance the compound's ability to penetrate microbial membranes or interact with essential microbial enzymes.

Data Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis via caspases | |

| Antimicrobial | Interaction with microbial enzymes | |

| α-Glucosidase Inhibition | Competitive inhibition |

Case Studies

- Anticancer Study : A series of quinoline derivatives were synthesized and tested against A549 and C6 tumor cell lines. The results indicated that modifications in the structure significantly affected their anticancer efficacy, highlighting the importance of specific substituents on the quinoline ring .

- α-Glucosidase Inhibition Study : A study involving various quinoline-thiosemicarbazone derivatives showed that modifications led to substantial increases in inhibitory potency against α-glucosidase, with some compounds exhibiting IC50 values significantly lower than acarbose .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.